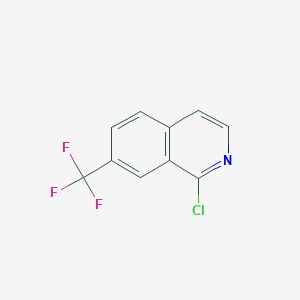

1-Chloro-7-(trifluoromethyl)isoquinoline

Description

BenchChem offers high-quality 1-Chloro-7-(trifluoromethyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-7-(trifluoromethyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-7-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-8-5-7(10(12,13)14)2-1-6(8)3-4-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLZWSXTPUMLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729397 | |

| Record name | 1-Chloro-7-(trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-02-5 | |

| Record name | 1-Chloro-7-(trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-7-(trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-7-(trifluoromethyl)isoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established scientific principles to offer robust predictions and detailed experimental protocols for its characterization. The insights provided herein are grounded in established analytical techniques, offering a self-validating framework for researchers.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds with diverse biological activities. The introduction of substituents, such as a chlorine atom and a trifluoromethyl group, can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. 1-Chloro-7-(trifluoromethyl)isoquinoline, in particular, combines the reactive potential of a chloro-substituted pyridine ring with the metabolic stability and electron-withdrawing nature of a trifluoromethyl group, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its basic structural and identifying information.

Table 1: Core Identifiers for 1-Chloro-7-(trifluoromethyl)isoquinoline

| Identifier | Value | Source |

| IUPAC Name | 1-Chloro-7-(trifluoromethyl)isoquinoline | - |

| CAS Number | Not broadly available; a related compound, 1-chloro-6-(trifluoromethyl)isoquinoline, is CAS 1196152-92-7 | [1] |

| Molecular Formula | C₁₀H₅ClF₃N | - |

| Molecular Weight | 231.61 g/mol | - |

| Canonical SMILES | C1=CC(=C2C(=C1)C=CN=C2Cl)C(F)(F)F | - |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational prediction tools provide valuable initial estimates of a compound's physicochemical properties. These predictions are based on the molecule's structure and are benchmarked against large datasets of known compounds.

Table 2: Predicted Physicochemical Properties of 1-Chloro-7-(trifluoromethyl)isoquinoline

| Property | Predicted Value | Method/Rationale |

| Melting Point (°C) | 70-90 | Based on analogs like 1-chloroisoquinoline (31-36 °C) with an expected increase due to the trifluoromethyl group enhancing crystal lattice energy. |

| Boiling Point (°C) | > 300 | Extrapolated from the boiling point of 1-chloroisoquinoline (274-275 °C), with the trifluoromethyl group increasing intermolecular forces. |

| LogP (o/w) | ~3.5 - 4.5 | The trifluoromethyl group significantly increases lipophilicity compared to unsubstituted isoquinoline. |

| pKa (of protonated nitrogen) | ~2-3 | The strong electron-withdrawing effects of both the chlorine and trifluoromethyl groups are expected to significantly decrease the basicity of the isoquinoline nitrogen compared to isoquinoline itself (pKa = 5.4). |

| Aqueous Solubility | Low | High lipophilicity and the presence of halogen and trifluoromethyl groups suggest poor solubility in water. |

Experimental Determination of Physicochemical Properties: A Methodological Framework

To empirically validate the predicted properties, a series of well-established experimental protocols should be employed. The following sections detail the methodologies for determining the key physicochemical parameters of 1-Chloro-7-(trifluoromethyl)isoquinoline.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range.

Protocol:

-

Sample Preparation: A small, dry sample of 1-Chloro-7-(trifluoromethyl)isoquinoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is a critical parameter in drug development, influencing absorption and bioavailability. The "like dissolves like" principle is a guiding factor, with polarity playing a key role.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Procedure:

-

To 1 mL of the chosen solvent in a vial, add a small, weighed amount of 1-Chloro-7-(trifluoromethyl)isoquinoline.

-

Vortex the mixture for 1-2 minutes.

-

Observe for dissolution.

-

If dissolved, add another weighed portion and repeat until saturation is reached.

-

Quantify solubility by methods such as UV-Vis spectroscopy or HPLC by analyzing the saturated solution.

-

Caption: Workflow for Solubility Assessment.

pKa Determination

Causality: The pKa of the isoquinoline nitrogen is crucial for understanding its ionization state at physiological pH, which affects its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

-

Sample Preparation: A precise amount of 1-Chloro-7-(trifluoromethyl)isoquinoline is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 1-Chloro-7-(trifluoromethyl)isoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms and their chemical environments. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for compounds containing fluorine. A single resonance is expected for the CF₃ group, and its chemical shift will be indicative of the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations of the isoquinoline ring system.[2]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[3] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak (M+).[4]

Chemical Reactivity and Stability

The chemical reactivity of 1-Chloro-7-(trifluoromethyl)isoquinoline is primarily dictated by the chloro-substituted pyridine ring. The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution, providing a handle for further functionalization. The trifluoromethyl group is generally stable under most reaction conditions. The compound's stability under acidic and basic conditions should be assessed, as hydrolysis of the chloro group or other degradation pathways may occur under harsh conditions.

Conclusion

1-Chloro-7-(trifluoromethyl)isoquinoline is a promising scaffold for the development of novel chemical entities. This guide has provided a detailed overview of its predicted physicochemical properties and the established experimental methodologies for their determination. By following these protocols, researchers can obtain reliable data to inform their drug discovery and materials science endeavors.

References

-

PubChem. 1-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Melting Point Determination Procedure. University of California, Davis. [Link]

-

MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]

-

ResearchGate. FTIR spectrum of quinoline derivative. ResearchGate. [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. University of California, Davis. [Link]

Sources

An In-depth Technical Guide to 1-Chloro-7-(trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-7-(trifluoromethyl)isoquinoline, a halogenated and trifluoromethylated heterocyclic compound. Drawing upon established principles of organic chemistry and data from analogous structures, this document will delve into its molecular characteristics, synthesis, reactivity, and potential applications, particularly within the realm of medicinal chemistry.

Core Molecular Profile

1-Chloro-7-(trifluoromethyl)isoquinoline possesses the chemical formula C₁₀H₅ClF₃N. Based on this, its calculated molecular weight is approximately 231.60 g/mol . The structure features an isoquinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a chlorine atom at the 1-position and a trifluoromethyl group at the 7-position.

The presence of the electron-withdrawing chlorine and trifluoromethyl groups significantly influences the electron density distribution within the aromatic system, thereby affecting its chemical reactivity and physical properties. The trifluoromethyl group, in particular, is a common moiety in pharmaceutical compounds, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

Table 1: Physicochemical Properties of 1-Chloro-7-(trifluoromethyl)isoquinoline and Related Compounds

| Property | 1-Chloro-7-(trifluoromethyl)isoquinoline (Predicted) | 1-Chloroisoquinoline | 7-Chloroisoquinoline[2] |

| Molecular Formula | C₁₀H₅ClF₃N | C₉H₆ClN | C₉H₆ClN |

| Molecular Weight | 231.60 g/mol | 163.60 g/mol | 163.60 g/mol |

| Boiling Point | Not available | 274-275 °C/768 mmHg | Not available |

| Melting Point | Not available | 31-36 °C | Not available |

| Appearance | Likely a solid at room temperature | Solid | Not available |

Synthesis and Elucidation

A potential synthetic workflow could commence with a commercially available substituted phenylethylamine, followed by acylation and subsequent cyclization and aromatization steps. The introduction of the chloro and trifluoromethyl groups could be achieved either by starting with appropriately substituted precursors or by functionalizing the isoquinoline core at a later stage.

For instance, a synthetic strategy could involve the Bischler-Napieralski cyclization of an N-acyl derivative of a phenylethylamine bearing a trifluoromethyl group at the meta-position relative to the ethylamine moiety. Subsequent chlorination of the resulting dihydroisoquinoline, followed by oxidation, would yield the desired product.

Alternatively, functionalization of a pre-existing isoquinoline scaffold is a viable approach. The synthesis of 1-chloroisoquinolines can be achieved from the corresponding isoquinolin-1(2H)-ones by treatment with a chlorinating agent such as phosphorus oxychloride.[3]

Figure 1: A plausible synthetic workflow for 1-Chloro-7-(trifluoromethyl)isoquinoline.

Experimental Protocol: General Procedure for the Synthesis of 1-Chloroisoquinolines from Isoquinolin-1(2H)-ones

This protocol is adapted from general methods and should be optimized for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 7-(trifluoromethyl)isoquinolin-1(2H)-one.

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed without a solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 1-Chloro-7-(trifluoromethyl)isoquinoline is not available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The number of signals and their splitting patterns will be dictated by the substitution pattern on the isoquinoline ring. The protons on the benzene ring will likely appear as a complex multiplet, while the protons on the pyridine ring will be distinct.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms. The carbon bearing the chlorine atom will also have a distinct chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of chlorine and the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the isoquinoline core, and strong C-F stretching bands associated with the trifluoromethyl group.

Reactivity and Potential Applications

The reactivity of 1-Chloro-7-(trifluoromethyl)isoquinoline is governed by the isoquinoline ring system and the influence of its substituents. The chlorine atom at the 1-position is expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[4] This reactivity provides a handle for further chemical modifications and the synthesis of a library of derivatives.

The trifluoromethyl group is generally stable under many reaction conditions. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups deactivates the ring towards electrophilic substitution.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5] The presence of a chlorine atom can enhance the pharmacological properties of a molecule.[6] Furthermore, the trifluoromethyl group is a key component in many modern pharmaceuticals. Therefore, 1-Chloro-7-(trifluoromethyl)isoquinoline represents a promising starting point for the development of novel therapeutic agents. Potential areas of investigation could include its activity as an anticancer, antimicrobial, or antiviral agent.

Figure 2: Conceptual diagram of the reactivity and potential applications of 1-Chloro-7-(trifluoromethyl)isoquinoline.

Safety and Handling

Specific safety and handling data for 1-Chloro-7-(trifluoromethyl)isoquinoline are not available. However, based on the GHS classifications of structurally similar compounds such as 1-chloroisoquinoline and 7-chloroisoquinoline, it is prudent to handle this compound with care.[2][7] It should be considered as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Chloro-7-(trifluoromethyl)isoquinoline is a halogenated and trifluoromethylated isoquinoline derivative with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited, its properties and reactivity can be reasonably predicted based on the well-established chemistry of related compounds. The presence of both a reactive chloro group and a metabolically stable trifluoromethyl group makes it an attractive scaffold for the development of novel bioactive molecules. Further research into the synthesis and biological evaluation of 1-Chloro-7-(trifluoromethyl)isoquinoline and its derivatives is warranted to fully explore its therapeutic potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. [Link].

-

Bečanová, J., et al. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(5), 1833-1845. [Link].

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 640953, 7-Chloroisoquinoline. [Link].

- Jiang, B., et al. (2008). Supporting Information for "The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives". European Journal of Organic Chemistry.

-

Gilday, J. P., & Rees, C. W. (1989). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1027-1033. [Link].

-

Ilardi, E. A., & Stivala, C. E. (2014). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future medicinal chemistry, 6(1), 101–136. [Link].

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Patil, P., et al. (2023). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmacy and Pharmaceutical Sciences, 12(11), 606-619.

-

Mosquera, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197–14210. [Link].

- Sigma-Aldrich. (2020). Safety Data Sheet for 1-Chloro-7-nitroisoquinoline.

-

Singh, A., & Singh, R. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances, 13(31), 21398-21422. [Link].

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link].

-

The Journal of Organic Chemistry Ahead of Print. [Link].

-

ResearchGate. 1,2,3-Triazole Linked 7-Chloroquinoline Hybrids: A Promising Pharmacophore for Biological Applications. [Link].

-

Salmaso, V., & Schirrmacher, R. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of medicinal chemistry, 61(18), 7991–8011. [Link].

-

ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link].

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Trifluoromethylated Isoquinoline Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Trifluoromethylated Isoquinolines in Modern Drug Discovery

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy. Among these, the trifluoromethyl (CF3) group holds a privileged position. Its introduction into the isoquinoline framework can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] This guide, designed for the discerning researcher and drug development professional, provides a comprehensive exploration of the synthetic methodologies available for accessing these valuable trifluoromethylated isoquinoline scaffolds. We will delve into both classical and contemporary approaches, elucidating the underlying chemical principles and providing detailed, field-proven protocols to empower your synthetic endeavors.

Classical Approaches to Isoquinoline Synthesis: Adapting Tried-and-True Methods for Trifluoromethylation

Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain highly relevant.[4][5][6][7] Their successful application to the synthesis of trifluoromethylated analogues hinges on the careful selection of starting materials and reaction conditions.

The Bischler-Napieralski Reaction: Cyclization of Trifluoroacetyl-Protected Phenylethylamines

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[4][6] For the synthesis of trifluoromethylated isoquinolines, a common strategy involves the use of a phenylethylamine bearing a trifluoroacetyl protecting group.

Causality Behind Experimental Choices: The use of a strong dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) is crucial for activating the amide carbonyl, facilitating the intramolecular electrophilic aromatic substitution.[4][8] The choice of solvent and temperature is critical to ensure efficient cyclization while minimizing side reactions.[8]

Experimental Protocol: Synthesis of 1-Trifluoromethyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction [9][10]

Materials:

-

N-(2-phenylethyl)trifluoroacetamide (1.0 equiv)

-

Phosphorus oxychloride (POCl3) (2.0 equiv)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of N-(2-phenylethyl)trifluoroacetamide in anhydrous acetonitrile, add POCl3 dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-trifluoromethyl-3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction: Condensation with Trifluoromethylated Aldehydes

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone.[5][7][11] The introduction of a trifluoromethyl group can be readily achieved by employing a trifluoromethyl-containing aldehyde.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a protic or Lewis acid, which activates the carbonyl group of the aldehyde for nucleophilic attack by the amine.[5][7] The subsequent intramolecular electrophilic aromatic substitution is the key ring-forming step. The choice of acid catalyst and reaction temperature can influence the reaction rate and yield.[5]

Experimental Protocol: Synthesis of 1-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction [5][11]

Materials:

-

Phenylethylamine (1.0 equiv)

-

Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)

-

Trifluoroacetic acid (TFA) (1.1 equiv)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve phenylethylamine and trifluoroacetaldehyde ethyl hemiacetal in anhydrous DCM.

-

Add trifluoroacetic acid dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 1-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline.

Modern Synthetic Strategies: Direct and Efficient Trifluoromethylation

Recent advances in synthetic methodology have provided more direct and efficient routes to trifluoromethylated isoquinolines, often with milder reaction conditions and broader substrate scope.

Radical Trifluoromethylation of Isonitriles with Togni's Reagent

A powerful approach for the synthesis of 1-trifluoromethylated isoquinolines involves the radical trifluoromethylation of β-aryl-α-isocyano-acrylates using Togni's reagent.[2][12][13][14] This method proceeds without the need for a transition metal catalyst and offers moderate to excellent yields.[12][13]

Causality Behind Experimental Choices: Togni's reagent serves as an electrophilic trifluoromethylating agent that can generate a trifluoromethyl radical upon activation.[14] The reaction is typically initiated by a radical initiator or by thermal or photochemical means. The isonitrile functionality acts as a radical acceptor, and the subsequent cyclization and aromatization lead to the desired product.

Experimental Protocol: Synthesis of 1-Trifluoromethylisoquinolines from β-Aryl-α-isocyano-acrylates [2][12][13]

Materials:

-

β-Aryl-α-isocyano-acrylate (1.0 equiv)

-

Togni's reagent II (1.5 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a solution of the β-aryl-α-isocyano-acrylate in DCM, add Togni's reagent II.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Photoredox Catalysis: A Mild and Green Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-CF3 bonds under mild conditions.[15][16][17] This strategy can be applied to the trifluoromethylation of isoquinoline precursors, offering a green and efficient alternative to traditional methods.

Causality Behind Experimental Choices: A photocatalyst, such as [Ru(bpy)3]Cl2, absorbs visible light and enters an excited state.[15] This excited state can then engage in single-electron transfer (SET) with a suitable trifluoromethylating agent to generate a trifluoromethyl radical. This radical can then react with the isoquinoline precursor to afford the desired product. The choice of photocatalyst, solvent, and light source are critical for achieving high efficiency.

Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of an Isoquinoline Precursor [15][16]

Materials:

-

Isoquinoline precursor (e.g., an N-aryl enamine) (1.0 equiv)

-

Trifluoromethylating agent (e.g., CF3I or a Togni reagent) (1.5 equiv)

-

[Ru(bpy)3]Cl2 (1-5 mol%)

-

Degassed solvent (e.g., acetonitrile or DMF)

-

Blue LED lamp

Procedure:

-

In a reaction vessel, combine the isoquinoline precursor, trifluoromethylating agent, and photocatalyst.

-

Add the degassed solvent and seal the vessel.

-

Irradiate the reaction mixture with a blue LED lamp at room temperature for 12-24 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Electrochemical Synthesis: A Reagent-Free Activation Method

Electrochemical methods provide a sustainable and reagent-free approach to generate trifluoromethyl radicals for the synthesis of trifluoromethylated heterocycles.[18][19][20][21]

Causality Behind Experimental Choices: In an electrochemical cell, a trifluoromethyl source, such as trifluoromethanesulfinate (CF3SO2Na), can be reduced or oxidized at an electrode to generate the trifluoromethyl radical.[18][19] This radical then reacts with the isoquinoline precursor in the electrolyte solution. The choice of electrode material, electrolyte, and applied potential or current are key parameters to optimize.

Experimental Protocol: Electrochemical Trifluoromethylation of an Alkenyl Oxime to an Isoxazoline (as a model system) [18][19]

Materials:

-

Alkenyl oxime (1.0 equiv)

-

Sodium trifluoromethanesulfinate (CF3SO2Na) (2.0 equiv)

-

Electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate, nBu4NBF4)

-

Solvent (e.g., acetonitrile/water mixture)

-

Graphite electrodes

-

Potentiostat or DC power supply

Procedure:

-

Set up an undivided electrochemical cell with two graphite electrodes.

-

Prepare the electrolyte solution by dissolving the alkenyl oxime, CF3SO2Na, and nBu4NBF4 in the solvent mixture.

-

Apply a constant current or potential to the cell and stir the solution at room temperature.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction and work up the mixture by extraction with an organic solvent.

-

Purify the product by column chromatography.

Transition-Metal-Catalyzed C-H Trifluoromethylation

Transition-metal catalysis, particularly with rhodium(III), has enabled the direct C-H trifluoromethylation of arenes and heterocycles, providing an atom-economical route to trifluoromethylated isoquinolines.[10][22][23]

Causality Behind Experimental Choices: The Rh(III) catalyst can activate a C-H bond of the isoquinoline precursor through a concerted metalation-deprotonation mechanism.[22][23] The resulting rhodacycle can then react with a trifluoromethylating agent to afford the trifluoromethylated product and regenerate the active catalyst. The choice of directing group on the substrate is often crucial for achieving high regioselectivity.

Data Presentation: A Comparative Overview of Synthetic Methods

| Method | Starting Materials | Key Reagents | Position of CF3 | Typical Yields | References |

| Bischler-Napieralski | β-arylethylamides | POCl3, P2O5, Tf2O | 1 | Moderate to Good | [4][8][9] |

| Pictet-Spengler | β-arylethylamines, CF3-aldehydes | Protic or Lewis acids | 1 | Moderate to Good | [5][7][11] |

| Radical Trifluoromethylation | β-aryl-α-isocyano-acrylates | Togni's reagent | 1 | Moderate to Excellent | [2][12][13] |

| Photoredox Catalysis | Isoquinoline precursors | Photocatalyst, CF3 source | Varies | Good to Excellent | [15][16][17] |

| Electrochemical Synthesis | Alkenyl oximes, etc. | CF3SO2Na | Varies | Moderate to Good | [18][19][20] |

| Rh(III)-Catalyzed C-H Activation | Isoquinoline precursors | [RhCp*Cl2]2 | Varies | Good to Excellent | [10][22][23] |

Purification and Characterization of Trifluoromethylated Isoquinolines

The successful synthesis of trifluoromethylated isoquinolines is contingent upon effective purification and thorough characterization.

Purification Techniques

-

Flash Column Chromatography: This is the most common method for purifying the crude reaction products. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or dichloromethane in hexanes as the mobile phase.[24][25][26] The polarity of the eluent is gradually increased to elute the desired compound.

-

Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can provide highly pure material.[24][27][28] Common solvents include ethanol, methanol, ethyl acetate, and hexane.

Spectroscopic Characterization

The structure and purity of the synthesized trifluoromethylated isoquinolines are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the proton environment in the molecule.

-

13C NMR: Reveals the carbon skeleton of the molecule.

-

19F NMR: Is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

Visualizations

Reaction Mechanisms

Caption: Mechanism of the Bischler-Napieralski Reaction.

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Workflow

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of trifluoromethylated isoquinoline scaffolds is a dynamic and evolving field. While classical methods provide reliable access to these important molecules, modern techniques such as radical trifluoromethylation, photoredox catalysis, and electrochemical synthesis offer milder, more efficient, and often more sustainable alternatives. This guide has provided a comprehensive overview of these key synthetic strategies, complete with detailed protocols and an understanding of the underlying chemical principles. By leveraging this knowledge, researchers and drug development professionals can confidently navigate the synthesis of novel trifluoromethylated isoquinolines to accelerate the discovery of next-generation therapeutics.

References

-

Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Bischler-Napieralski Reaction. (n.d.). Retrieved January 26, 2026, from [Link]

- [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. (2020).

-

Bischler‐Napieralski reaction - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

-

Pictet-Spengler Reaction - NROChemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). Retrieved January 26, 2026, from [Link]

- The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 767.

- Electrochemical trifluoromethylation of alkenyl oximes for the synthesis of isoxazolines and cyclic nitrones via radical annulation. (2025). Organic & Biomolecular Chemistry, 23(28), 6808-6813.

- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573-580.

- Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. (2015). Organic Letters, 17(15), 3858-3861.

- Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. (2025). Organic & Biomolecular Chemistry, 23(43), 10929-10933.

- 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. (2014). Organic & Biomolecular Chemistry, 12(48), 9895-9898.

- 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach. (2017). Organic Letters, 19(20), 5553-5556.

- Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. (2022).

- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Current Organic Chemistry, 21(1), 2-26.

- Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses, 96, 283-308.

- Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide. (2023). The Journal of Organic Chemistry, 88(5), 3045-3054.

-

Electrochemical trifluoromethylation of alkenyl oximes for the synthesis of isoxazolines and cyclic nitrones via radical annulation - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

- Photocatalytic Radical Trifluoromethylation/Cyclization Cascade: Synthesis of CF3-Containing Pyrazolines and Isoxazolines. (2015). Organic Letters, 17(18), 4494-4497.

-

How to purify synthetic fluoroquinolones, using column chromatography? - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

(A) Synthesis of biologically important 1-trifluoromethylated... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

(PDF) Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

- Electrochemical Synthesis of Isoxazolines: Method and Mechanism. (2022). Chemistry – A European Journal, 28(10), e202104193.

-

Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 26, 2026, from [Link]

- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (2018). Beilstein Journal of Organic Chemistry, 14, 1452-1459.

-

Selecting a Solvent to Crystallize a Substance - YouTube. (2020, August 19). Retrieved January 26, 2026, from [Link]

- Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines. (2017). Organic & Biomolecular Chemistry, 15(3), 543-547.

-

Pictet-Spengler Reaction - Common Conditions. (n.d.). Retrieved January 26, 2026, from [Link]

- Innate C-H trifluoromethylation of heterocycles. (2011). Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

- Electrochemical Trifluoromethylation and Sulfonylation of N-Allylamides: Synthesis of Oxazoline Derivatives. (2023). The Journal of Organic Chemistry, 88(19), 12630-12640.

- Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. (2017).

-

Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved January 26, 2026, from [Link]

- Visible Light Photoredox Catalysis in Flow. (2012).

-

Purification of Binol compounds using PF-30SIHP-F0120 - Flash-Chromatographie. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 12. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrochemical trifluoromethylation of alkenyl oximes for the synthesis of isoxazolines and cyclic nitrones via radical annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrochemical Trifluoromethylation and Sulfonylation of N-Allylamides: Synthesis of Oxazoline Derivatives [organic-chemistry.org]

- 22. Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. orgsyn.org [orgsyn.org]

- 26. Purification [chem.rochester.edu]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

reactivity of C-1 chloro substituted isoquinolines

An In-depth Technical Guide to the Reactivity of C-1 Chloro Substituted Isoquinolines

Abstract

The 1-chloroisoquinoline scaffold is a cornerstone in modern synthetic and medicinal chemistry. The strategic placement of a chlorine atom at the C-1 position transforms the isoquinoline core into a versatile platform for constructing complex molecular architectures. This activation is primarily due to the inductive electron-withdrawing effect of the adjacent ring nitrogen, which renders the C-1 carbon highly susceptible to nucleophilic attack and amenable to transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of 1-chloroisoquinoline, offering field-proven insights, detailed experimental protocols, and mechanistic understanding to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of 1-Chloroisoquinoline

The isoquinoline nucleus is a prevalent motif in a vast array of natural products and pharmaceuticals, including many alkaloids.[1] However, the parent heterocycle possesses limited handles for direct functionalization. The introduction of a chloro group at the C-1 position serves as a powerful activation strategy, unlocking a diverse range of chemical transformations. This substituent acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a competent electrophilic partner in palladium-catalyzed cross-coupling reactions.[2] This dual reactivity allows for the introduction of a wide variety of carbon, nitrogen, oxygen, and sulfur-based substituents, making 1-chloroisoquinoline a highly valuable and sought-after building block in the synthesis of novel therapeutic agents, agrochemicals, and functional materials.[2][3] Its utility is exemplified in the preparation of aminoisoquinolinylurea derivatives that exhibit significant antiproliferative activity against melanoma cell lines.[3]

Synthesis of the 1-Chloroisoquinoline Core

While classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions are foundational for constructing the isoquinoline ring system itself, the most direct and efficient laboratory-scale synthesis of 1-chloroisoquinoline starts from the readily available isoquinoline-N-oxide.[1][4][5][6]

Chlorination using Phosphoryl Chloride (POCl₃)

The reaction of isoquinoline-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) is the most common and reliable method for preparing 1-chloroisoquinoline. The N-oxide oxygen atom activates the C-1 position for substitution.

Mechanism Insight: The reaction proceeds via an initial attack of the N-oxide oxygen onto the phosphorus atom of POCl₃. A subsequent intramolecular rearrangement and attack by a chloride ion at the C-1 position, followed by elimination, yields the 1-chloroisoquinoline product.

Detailed Experimental Protocol: Synthesis of 1-Chloroisoquinoline[7]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoquinoline-N-oxide (20.0 g).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add phosphoryl chloride (200 mL) dropwise to the flask under vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C. Allow the mixture to reflux overnight.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Quenching: Quench the residue by slowly pouring it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 1-chloroisoquinoline (yields typically around 85%).[7]

Core Reactivity Manifold at the C-1 Position

The reactivity of 1-chloroisoquinoline is dominated by two principal pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of reagents and conditions dictates which pathway is followed, providing orthogonal access to a wide chemical space from a single precursor.

Caption: Reaction manifold of 1-chloroisoquinoline.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming C-O, C-N, and C-S bonds at the C-1 position. The reaction proceeds via a two-step addition-elimination mechanism.[8] The presence of the electronegative ring nitrogen atom is crucial; it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy for the reaction.[9] This is analogous to the activation provided by a nitro group in the ortho or para position in other aryl halides.[10][11]

Caption: The addition-elimination mechanism of SNAr.

Scope and Limitations:

-

N-Nucleophiles: Amines readily displace the C-1 chloride to form 1-aminoisoquinolines, which are valuable precursors for further elaboration.

-

O-Nucleophiles: Alkoxides and phenoxides react to form 1-alkoxy and 1-aryloxyisoquinolines, respectively. The reaction with hydroxide requires forcing conditions.

-

S-Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to yield 1-thioethers. Reactions with bisulfide (HS⁻) and polysulfides (Sn²⁻) are also effective, highlighting the high reactivity of the chloroazine system.[12]

Table 1: Representative SNAr Reactions of 1-Chloroisoquinoline

| Nucleophile | Reagent Example | Conditions | Product Type |

| Amine | Morpholine | K₂CO₃, DMF, 100 °C | 1-Morpholinylisoquinoline |

| Alkoxide | Sodium Methoxide | Methanol, Reflux | 1-Methoxyisoquinoline |

| Thiolate | Sodium Thiophenoxide | DMF, 80 °C | 1-(Phenylthio)isoquinoline |

Detailed Experimental Protocol: SNAr with an Amine (Buchwald-Hartwig Amination)

-

Setup: Add 1-chloroisoquinoline (1.0 mmol), the desired amine (1.2 mmol), and a suitable base such as sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

-

Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., BINAP or Xantphos, 2-4 mol%).

-

Solvent & Degassing: Add anhydrous toluene or dioxane (5 mL). Seal the tube and degas the mixture by three cycles of vacuum-argon backfill.

-

Reaction: Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the 1-aminoisoquinoline product.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized C-C and C-heteroatom bond formation. 1-Chloroisoquinoline, despite the general lower reactivity of aryl chlorides compared to bromides and iodides, is a competent substrate for a variety of cross-coupling reactions, particularly with modern, highly active catalyst systems.[13]

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions due to its mild conditions and the low toxicity of the boron reagents.[13][14] A base is required to activate the boronic acid for the transmetalation step.[15] This reaction is highly effective for introducing aryl, heteroaryl, or vinyl groups at the C-1 position of the isoquinoline core.[16]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

-

Buchwald-Hartwig Amination: While also a C-N bond-forming reaction like SNAr, this palladium-catalyzed method offers a complementary and often milder approach for coupling with a wide range of amines, anilines, and amides.

-

Sonogashira Coupling: This reaction enables the introduction of terminal alkynes, providing access to 1-alkynylisoquinolines, which are versatile intermediates for further transformations like click chemistry or cyclization reactions.

-

Heck Coupling: Allows for the formation of C-C bonds with alkenes, leading to 1-alkenylisoquinolines.

Table 2: Representative Cross-Coupling Reactions of 1-Chloroisoquinoline

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Phenylisoquinoline |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1-(Phenylamino)isoquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(Phenylethynyl)isoquinoline |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[17]

-

Setup: In a flask, combine 1-chloroisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%).[17] If required, add the appropriate phosphine ligand.

-

Solvent & Degassing: Add a solvent mixture (e.g., Dioxane/Water or Toluene/Water). Degas the mixture thoroughly with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 1-arylisoquinoline.

Conclusion and Future Outlook

1-Chloroisoquinoline stands as a testament to the power of strategic halogenation in heterocyclic chemistry. Its well-defined and predictable reactivity through SNAr and palladium-catalyzed cross-coupling pathways provides a reliable and versatile entry point to a vast chemical space. This guide has outlined the fundamental principles governing its reactivity, supported by practical, field-tested protocols. As the demand for novel, complex heterocyclic scaffolds in drug discovery continues to grow, the importance of key building blocks like 1-chloroisoquinoline will only increase. Future research will likely focus on developing even more efficient and sustainable catalytic systems for its functionalization and exploring its application in novel areas such as materials science and chemical biology.

References

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140539, 1-chloroisoquinoline. Retrieved from [Link]

-

TMP Chem. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2018, February 14). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Request PDF. Retrieved from [Link]

-

Roberts, A. L., Gschwend, P. M., & Schwarzenbach, R. P. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(11), 2344–2352. [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

PubMed Central. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

-

ACS Publications. (2017, September 26). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

-

ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved [Video]. YouTube. [Link]

-

Nature. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

The Macmillan Group. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

-

RSC Publishing. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]

-

PubMed Central. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Retrieved from [Link]

-

Last Minute Lecture. (2023, December 30). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th) [Video]. YouTube. [Link]

-

Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

-

ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Chemical Reviews, 48(3), 513-547.

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ACS Publications. (2019, April 29). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]

Sources

- 1. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

The Isoquinoline Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline nucleus, a heterocyclic aromatic scaffold composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry and drug development.[1] Its prevalence in a vast array of naturally occurring alkaloids with potent biological activities has cemented its status as a "privileged scaffold." This guide provides an in-depth technical exploration of the biological significance of the isoquinoline core, intended for researchers, scientists, and professionals in the field of drug discovery. We will delve into the rich chemical diversity of isoquinoline-containing compounds, their diverse mechanisms of action against various therapeutic targets, and the strategic application of this scaffold in the design of novel therapeutics. This document will further provide detailed experimental protocols for the synthesis and biological evaluation of isoquinoline derivatives, underpinned by a discussion of structure-activity relationships to guide rational drug design.

The Isoquinoline Scaffold: A Foundation of Bioactivity

The isoquinoline framework is a fundamental structural motif found in over 2,500 identified natural alkaloids, many of which possess significant physiological properties.[2] These compounds are primarily biosynthesized in plants from the amino acids tyrosine or phenylalanine.[3] The structural diversity of isoquinoline alkaloids is vast, ranging from simple isoquinolines to more complex structures like benzylisoquinolines, protoberberines, and benzophenanthridines. This inherent diversity has provided a rich resource for the discovery of lead compounds in drug development.

The significance of the isoquinoline core extends beyond natural products. Synthetic derivatives incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4] This wide range of bioactivity underscores the ability of the isoquinoline nucleus to interact with a multitude of biological targets, making it a highly sought-after framework in medicinal chemistry.[5]

Key Therapeutic Applications and Mechanisms of Action

The versatility of the isoquinoline scaffold allows it to be tailored to interact with a wide array of biological targets, leading to its application in various therapeutic areas.

Anticancer Activity

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4] Their mechanisms of action are diverse and often multi-targeted.

A prominent mechanism of action for several anticancer isoquinoline alkaloids is the inhibition of DNA topoisomerases.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the topoisomerase-DNA cleavage complex, isoquinoline-based inhibitors prevent the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, apoptosis.[6] Protoberberine and coralyne are well-known examples of isoquinoline alkaloids that function as topoisomerase I and II inhibitors.[4]

Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of isoquinoline compounds on human topoisomerase I.

Materials:

-

Human recombinant Topoisomerase I (Top1)

-

Supercoiled plasmid DNA (e.g., pUC19)

-

Test isoquinoline compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Camptothecin (positive control)

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) containing ethidium bromide

-

TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test isoquinoline compound at various concentrations.

-

Initiate the reaction by adding human Top1 (e.g., 1 unit).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer until the supercoiled and relaxed DNA bands are well-separated.

-

Visualize the DNA bands under UV light and capture the image.

-

Analyze the results: Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control. Camptothecin should show potent inhibition.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several isoquinoline derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for targeted cancer therapy.[1] These inhibitors typically act by competing with ATP for the kinase domain of PI3K, Akt, or mTOR, thereby blocking downstream signaling.[8]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Isoquinoline Derivatives

Caption: General workflow for the Bischler-Napieralski synthesis of isoquinolines.

Detailed Protocol: Bischler-Napieralski Reaction

Materials:

-

β-Arylethylamide

-

Phosphorus oxychloride (POCl₃) (freshly distilled)

-

Anhydrous toluene or acetonitrile

-

Palladium on carbon (Pd/C, 10%)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Cyclization:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide in anhydrous toluene.

-

Carefully add freshly distilled POCl₃ (typically 1.5-3 equivalents) to the solution at 0 °C.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

-

-

Dehydrogenation:

-

Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene or xylene).

-

Add 10% Pd/C (typically 10-20 mol%).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the isoquinoline product, which can be further purified by column chromatography or recrystallization.

-

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization. [9]This reaction is particularly valuable for the synthesis of natural products and their analogs. [10]

Detailed Protocol: Pictet-Spengler Reaction

Materials:

-

β-Arylethylamine

-

Aldehyde or ketone

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the β-arylethylamine in the anhydrous solvent.

-

Add the aldehyde or ketone (typically 1-1.2 equivalents) to the solution and stir at room temperature for a short period to allow for imine formation.

-

Slowly add the acid catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting tetrahydroisoquinoline by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) and Rational Drug Design

Understanding the structure-activity relationship (SAR) of isoquinoline derivatives is crucial for the rational design of new and more potent therapeutic agents. The biological activity of these compounds can be significantly influenced by the nature, position, and stereochemistry of substituents on the isoquinoline core.

For instance, in the context of anticancer activity, substitutions at various positions of the isoquinoline ring have been shown to modulate potency and selectivity. Modifications at the 1- and 2-positions can enhance antimicrobial activity. The presence of a 1,2,3,4-tetrahydroisoquinoline core, as opposed to a fully aromatic isoquinoline, has been found to be beneficial for the anticancer activity of certain compounds. [11]

| Compound/Derivative | Target/Activity | Key Structural Features | IC50/GI50 | Reference |

|---|---|---|---|---|

| Compound 37 (synthetic) | Anticancer (various cell lines) | Isoquinoline-based Akt inhibitor | 0.54–1.09 µM | [11] |

| Compound 3 (synthetic) | Anticancer (various cell lines) | N-(3-morpholinopropyl)-substituted benzoi[3][4]ndolo[3,4-c]isoquinoline | 39 nM (mean GI50) | [11] |

| Dehydroambiguanine A | Anticancer (HCT 116 cells) | Benzophenanthridine isoquinoline | 49.8 µM | [1] |

| Ambiguanine J | Anticancer (A549 cells) | Isoquinoline with opened C ring | 60.2 µM | [1] |

| Papaverine | Antiplatelet | Benzylisoquinoline alkaloid | 26.9 ± 12.2 µM | [7] |

| Bulbocapnine | Antiplatelet | Aporphine isoquinoline alkaloid | 30.7 ± 5.4 µM | [7]|

Conclusion and Future Perspectives

The isoquinoline core continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its widespread presence in nature and the diverse biological activities of its derivatives provide a strong foundation for the development of novel therapeutics. The established synthetic methodologies, coupled with a growing understanding of the structure-activity relationships, empower medicinal chemists to rationally design and synthesize new isoquinoline-based compounds with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel isoquinoline scaffolds from untapped natural sources, the development of more efficient and sustainable synthetic methods, and the application of computational tools to guide the design of next-generation isoquinoline-based drugs targeting a wide range of diseases.

References

- Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Wang, Z., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry.

- The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. (2025). Benchchem.

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2019). MDPI.

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PMC.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- MTT assay protocol. (n.d.). Abcam.

- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.